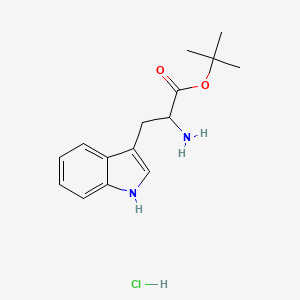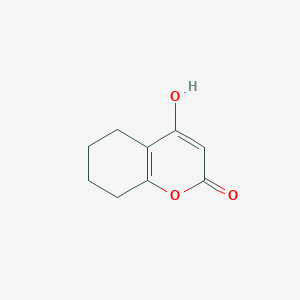![molecular formula C27H32O5 B15125576 (15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzyl Estetrol 17-Acetate: is a derivative of estetrol, a naturally occurring estrogenic steroid produced in the fetal liver during pregnancy. This compound is often used in research as a protected form of estetrol . Estetrol itself is considered an indicator of fetal well-being in patients with hypertensive disease during pregnancy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estetrol 17-Acetate involves the protection of the hydroxyl groups of estetrol. The benzyl group is introduced at the 3-position, and the acetate group is introduced at the 17-position. The reaction typically involves the use of benzyl chloride and acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of 3-O-Benzyl Estetrol 17-Acetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Benzyl Estetrol 17-Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to remove the benzyl and acetate protecting groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of estetrol.
Substitution: Formation of various substituted derivatives of estetrol.
Aplicaciones Científicas De Investigación
3-O-Benzyl Estetrol 17-Acetate is used extensively in scientific research due to its stability and ease of handling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other estrogenic compounds.
Biology: Studied for its estrogenic activity and potential therapeutic applications.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 3-O-Benzyl Estetrol 17-Acetate involves its conversion to estetrol in the body. Estetrol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding leads to the activation of various signaling pathways that regulate gene expression and cellular functions .
Comparación Con Compuestos Similares
Estetrol: The parent compound, naturally occurring estrogen.
Estradiol: Another naturally occurring estrogen with higher potency.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 3-O-Benzyl Estetrol 17-Acetate is unique due to its protected form, which allows for easier handling and storage. It also provides a stable precursor for the synthesis of estetrol and other derivatives .
Propiedades
Fórmula molecular |
C27H32O5 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3 |
Clave InChI |
JPIPMZOEOOUEIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)

![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)

![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)

![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)

![4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinolin-9-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B15125568.png)
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)

![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
